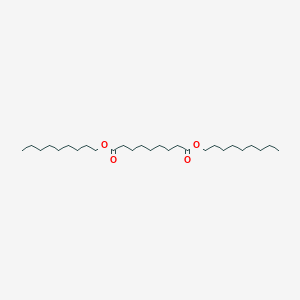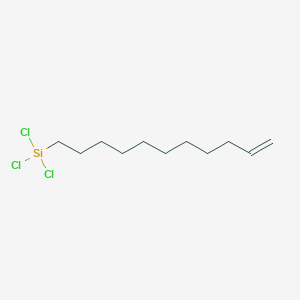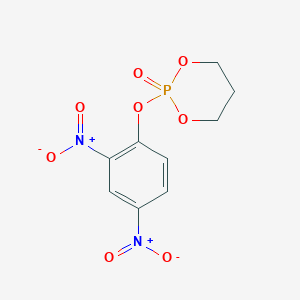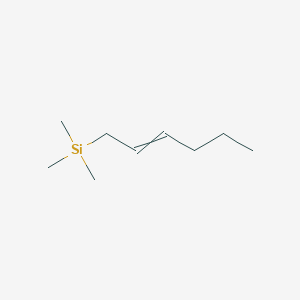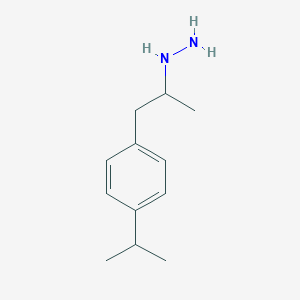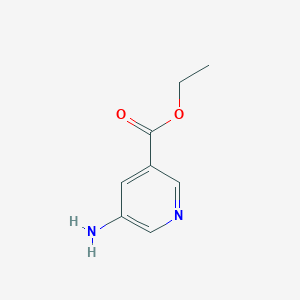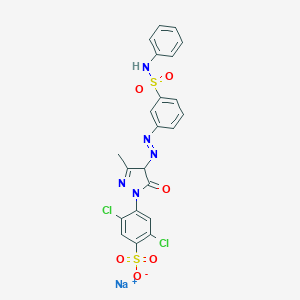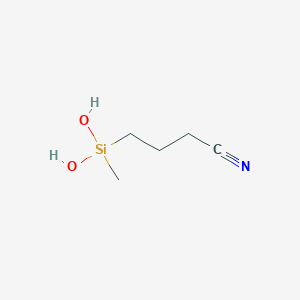![molecular formula C18H22 B098356 1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene CAS No. 16434-58-5](/img/structure/B98356.png)
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene, commonly known as decahydrobenzene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. This compound is a colorless, odorless liquid that is soluble in organic solvents and has a high boiling point.
Mechanism Of Action
The mechanism of action of decahydrobenzene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and tumor-promoting pathways. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
Decahydrobenzene has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been studied for its potential use in cancer therapy. It has also been shown to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes involved in the inflammatory and tumor-promoting pathways. In addition, it has been shown to have low toxicity and to be well-tolerated in animal studies.
Advantages And Limitations For Lab Experiments
Decahydrobenzene has several advantages for use in lab experiments, including its high boiling point, low toxicity, and ability to penetrate cell membranes. However, it also has several limitations, including its low solubility in water and its potential to form toxic byproducts during certain reactions.
Future Directions
There are several potential future directions for research on decahydrobenzene, including:
1. Further studies on its anti-inflammatory and anti-tumor properties, and its potential use in cancer therapy.
2. Development of new synthetic methods for decahydrobenzene that are more efficient and environmentally friendly.
3. Study of the potential toxic effects of decahydrobenzene and its byproducts in humans.
4. Investigation of its potential use as a drug delivery system for targeted cancer therapy.
5. Study of its potential use in other fields of science, such as materials science and nanotechnology.
Conclusion:
In conclusion, decahydrobenzene is a versatile compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries and innovations in various fields of science.
Synthesis Methods
Decahydrobenzene can be synthesized through various methods, including catalytic hydrogenation of benzene, thermal cracking of naphthalene, and pyrolysis of petroleum. The most common method of synthesis is the catalytic hydrogenation of benzene, which involves the use of a catalyst such as palladium or platinum to reduce benzene to decahydrobenzene.
Scientific Research Applications
Decahydrobenzene has been extensively studied for its potential applications in various fields of science. In chemistry, it is used as a solvent for various organic reactions, and as a starting material for the synthesis of other compounds. In biology, it has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been studied for its potential use in cancer therapy. In medicine, it has been studied for its potential use as a drug delivery system, due to its ability to penetrate cell membranes.
properties
CAS RN |
16434-58-5 |
|---|---|
Product Name |
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene |
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,11,12,12b-decahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H22/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,13,17H,5-12H2 |
InChI Key |
SEICIFOZFBSFDJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3=C(C2)CC=CC3)C4C1CC=CC4 |
Canonical SMILES |
C1CC2=C(CC3=C(C2)CC=CC3)C4C1CC=CC4 |
synonyms |
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenz[a]anthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



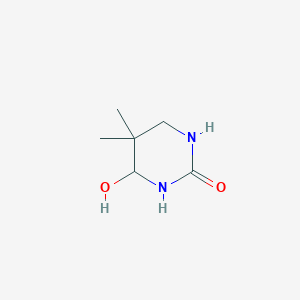
![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)

